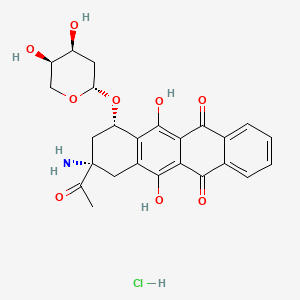

Amrubicin hydrochloride

Overview

Description

Amrubicin hydrochloride is a third-generation synthetic anthracycline used primarily in the treatment of small cell lung cancer and non-small cell lung cancer . It was first approved for use in Japan in 2002 and has since been marketed under the brand name Calsed . This compound is known for its potent anticancer properties, which are attributed to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division .

Preparation Methods

The synthesis of amrubicin hydrochloride involves several steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5,8-dimethoxy-2-tetralone with potassium cyanide and ammonium carbonate in refluxing ethanol to produce 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthoic acid . This intermediate is then subjected to a series of reactions, including esterification, optical resolution, and Friedel-Crafts cyclocondensation, to yield the final product . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Amrubicin hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of amrubicinol, an active metabolite of this compound.

Substitution: This compound can undergo substitution reactions, particularly involving the amino group at position 9.

Common reagents used in these reactions include potassium cyanide, ammonium carbonate, acetic anhydride, and various catalysts such as aluminum chloride . The major products formed from these reactions include amrubicinol and other structural analogs .

Scientific Research Applications

Amrubicin hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Amrubicin hydrochloride exerts its effects by inhibiting the topoisomerase II enzyme, which is essential for DNA replication and cell division . It forms complexes with DNA via intercalation between base pairs, stabilizing the DNA-topoisomerase II complex and preventing the re-ligation portion of the ligation-religation reaction . This leads to double-stranded DNA breaks and ultimately cell death. Amrubicin is converted to its active metabolite, amrubicinol, which is 5-54 times more active than amrubicin .

Comparison with Similar Compounds

Amrubicin hydrochloride is unique among anthracyclines due to its synthetic origin and specific structural modifications. Similar compounds include:

Doxorubicin: Another anthracycline that also inhibits topoisomerase II but has a higher tendency for DNA intercalation.

Daunorubicin: Similar to doxorubicin, it is used in the treatment of various cancers but differs in its side effect profile.

Epirubicin: A derivative of doxorubicin with a similar mechanism of action but different pharmacokinetics.

This compound shows decreased DNA intercalation compared to doxorubicin, which likely influences its intracellular distribution and reduces its cardiotoxicity .

Properties

IUPAC Name |

(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMLHEQFWVQAJS-IITOGVPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911577 | |

| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110311-30-3 | |

| Record name | Amrubicin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110311-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amrubicin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMRUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL6MP8FZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

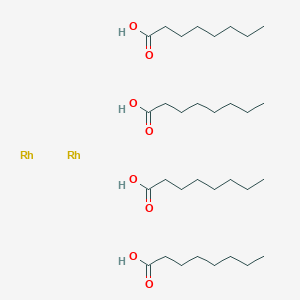

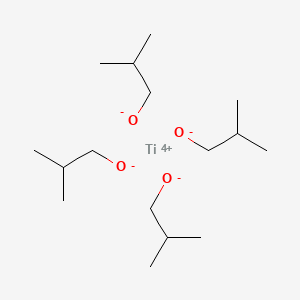

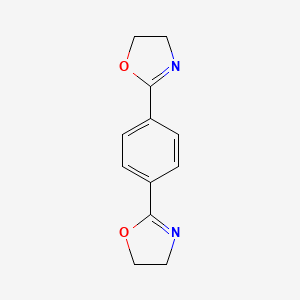

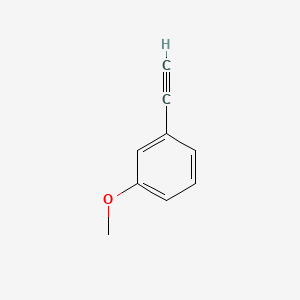

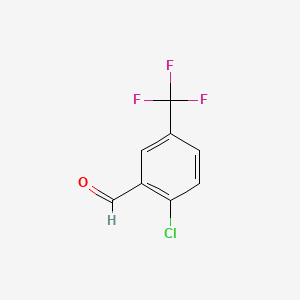

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Amrubicin Hydrochloride exert its anticancer effects?

A: this compound, a synthetic anthracycline, functions as a potent topoisomerase II inhibitor. [, , , ] It intercalates into DNA and inhibits topoisomerase II activity, leading to the stabilization of a cleavable complex. [] This disrupts DNA replication and repair processes, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). [, , , ]

Q2: What is the role of Amrubicinol in the anticancer activity of this compound?

A: this compound is metabolized in the liver to its active metabolite, Amrubicinol. [, , ] Amrubicinol exhibits significantly greater potency (5 to 54 times) compared to the parent compound in inhibiting topoisomerase II. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research abstracts do not specify the exact molecular formula and weight of this compound. To obtain this information, it would be necessary to consult the compound's chemical datasheet or a chemical database like PubChem or ChemSpider.

Q4: Is there any available spectroscopic data for this compound?

A4: The provided abstracts do not include specific spectroscopic data for this compound. For this information, refer to the compound's characterization data in its chemical datasheet or a specialized database.

Q5: How is this compound administered, and what are its pharmacokinetic properties?

A: this compound is typically administered intravenously. [, , , ] Following administration, the parent drug is rapidly metabolized, primarily in the liver, into its active metabolite, Amrubicinol. [, , ] Both compounds exhibit high protein binding in plasma (around 96-98%). []

Q6: What are the primary routes of elimination for this compound and its metabolites?

A: Excretion of this compound and its metabolites occurs mainly through biliary excretion, followed by fecal and urinary elimination. [, ]

Q7: Does this compound exhibit any significant accumulation upon multiple doses?

A: Yes, studies have shown that Amrubicinol, the active metabolite, demonstrates accumulation following multiple doses of this compound. [, ] This accumulation is similar to that observed in Japanese patients. []

Q8: What types of cancer has this compound been investigated for in clinical trials?

A: this compound has been primarily studied for its efficacy in treating various types of lymphoma and lung cancer, particularly small cell lung cancer (SCLC). [, , , , , , , , , , , , , ]

Q9: What are the main adverse effects associated with this compound treatment?

A: The primary toxicity concern with this compound is myelosuppression, primarily presenting as neutropenia and leukopenia. [, , , , , , , , , , , ] The severity of myelosuppression can be dose-dependent. [, ] Other potential side effects include thrombocytopenia, anemia, gastrointestinal issues (nausea, vomiting, anorexia, constipation), fatigue, and rarely, cardiotoxicity. [, , , , , , , , , , , ]

Q10: Are there any ongoing research efforts to improve the targeted delivery of this compound to tumor cells?

A10: While the provided research abstracts do not focus on specific drug delivery systems for this compound, future research could explore nanoformulations or antibody-drug conjugates to enhance its tumor-specific delivery and potentially mitigate off-target toxicity.

Q11: Are there any identified biomarkers that could predict response to this compound treatment or identify potential adverse events?

A: Research suggests that polymorphisms in the NADPH quinone oxidoreductase 1 (NQO1) gene, specifically the C609T polymorphism, might correlate with this compound pharmacokinetics and hematological toxicities. [] This finding indicates a potential avenue for using NQO1 genotyping to individualize therapy and predict treatment response. Further research is needed to validate these findings and explore other potential predictive biomarkers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)